2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid is a complex organic compound with the molecular formula C₃₉H₃₅N₅O₈ and a molecular weight of 701.72 g/mol. This compound features multiple functional groups, including amine, carbonyl, and pyrimidine moieties, which contribute to its potential biological activities and applications in medicinal chemistry. It is often referred to by its synonym, Fmoc-PNA-C(Bhoc)-OH, and is primarily used in research settings for its unique structural properties.
The chemical reactivity of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid can be attributed to its functional groups. The compound can participate in various reactions such as:
The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid typically involves multiple steps:
This compound has several potential applications:
Studies on the interactions of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid with biological targets are crucial for understanding its mechanism of action. Potential areas of study include:
Several compounds share structural similarities with 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Aminoquinoline | C9H10N2 | Known for antimalarial activity |
| Benzhydryloxy derivative | C19H19NO3 | Exhibits significant enzyme inhibition |
| Pyrimidine analogs | Variable | Broad applications in antiviral therapies |
The uniqueness of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid lies in its complex structure that combines multiple pharmacophores, potentially enhancing its therapeutic efficacy compared to simpler analogs.
The compound features a modified N-(2-aminoethyl)glycine (AEG) backbone, which replaces the sugar-phosphate backbone of natural nucleic acids. This backbone consists of repeating units of N-(2-aminoethyl)glycine linked by peptide bonds, creating a pseudopeptide structure [1] [4]. The AEG backbone confers several advantages over DNA/RNA backbones, including enhanced binding affinity to complementary nucleic acid sequences and resistance to enzymatic degradation [1] [4].
The molecular architecture includes:
Table 1: Comparison of Backbone Properties
| Feature | AEG Backbone | DNA Backbone |
|---|---|---|
| Bond type | Peptide | Phosphodiester |
| Charge | Neutral | Negative |
| Flexibility | High | Moderate |
| Enzymatic stability | Resistant | Susceptible |
This neutral, achiral structure enables sequence-specific binding to DNA/RNA without electrostatic repulsion, making it particularly effective for targeting cytosine-rich regions [1] [4].
The compound employs a dual protection system using 9-fluorenylmethoxycarbonyl (Fmoc) and benzhydryloxycarbonyl (Bhoc) groups to enable controlled synthesis:
Fmoc protection:
Bhoc protection:
Table 2: Protection Group Characteristics
| Group | Protection Site | Removal Condition | Stability During Synthesis |
|---|---|---|---|
| Fmoc | α-amino | Piperidine/DMF | pH 7–9 |
| Bhoc | Cytosine N^4^ amino | TFA/Scavengers | Acid-labile |
This orthogonal protection strategy enables precise control over coupling reactions while maintaining nucleobase integrity [8] [9]. The Fmoc group’s photolabile nature allows UV monitoring of coupling efficiency, while Bhoc’s acid sensitivity permits selective deprotection during final cleavage from resin [5] [8].
The cytosine moiety is functionalized through a three-part configuration:
Base modification:
Linker system:
Tautomeric stabilization:
The functionalized cytosine derivative demonstrates three binding modes:
Structural Advantages:
Solid-phase synthesis represents the predominant methodology for assembling 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid, commonly referred to as fluorenylmethoxycarbonyl-peptide nucleic acid-cytosine(benzhydryloxycarbonyl)-hydroxyl [1]. This compound functions as a protected cytosine monomer in peptide nucleic acid synthesis, utilizing the fluorenylmethoxycarbonyl group for temporary amino protection and benzhydryloxycarbonyl for nucleobase protection [2].
The synthesis protocol begins with the attachment of peptide nucleic acid monomers to a solid support material, typically polyethylene glycol-polystyrene resin with Rink amide linkers for fluorenylmethoxycarbonyl chemistry [2]. The process involves covalent binding of monomers from their carboxyl terminus, followed by stepwise elongation in a single reaction vessel utilizing selective protecting group chemistry [3]. The synthesis occurs through carboxyl-to-amino coupling, where the carboxyl group of incoming monomers links to the amino terminus of the growing chain [3].
Critical parameters for optimal synthesis include resin loading densities between 0.2-0.5 millimoles per gram, which enhances swelling potential and reduces aggregation effects [4]. Temperature control emerges as a fundamental optimization strategy, with elevated temperatures of 60-80 degrees Celsius during coupling reactions overcoming aggregation phenomena without compromising product integrity [5] [6]. The use of 25% dimethyl sulfoxide in toluene as solvent system proves particularly effective at these elevated temperatures, providing adequate resin swelling while maintaining coupling efficiency [5].
| Synthesis Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Resin Loading | 0.2-0.5 mmol/g | Reduces aggregation, improves swelling [4] |
| Coupling Temperature | 60-80°C | Overcomes steric hindrance [5] [6] |
| Solvent System | 25% DMSO/toluene | Enhanced coupling efficiency [5] |
| Coupling Time | 30-40 minutes | Complete activation at elevated temperature [6] |
The synthesis cycle consists of three primary steps: deprotection of the amino-terminal fluorenylmethoxycarbonyl group using 20% piperidine in dimethylformamide for 5 minutes at room temperature, followed by coupling of the next protected monomer at elevated temperature, and capping of unreacted amino groups with acetic anhydride [7] [6]. This iterative process continues until the desired sequence length is achieved, with final cleavage from the resin accomplishing simultaneous deprotection of nucleobase protecting groups [2].
Ultrasound-assisted solid-phase synthesis has emerged as a transformative approach for enhancing the efficiency of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid incorporation into peptide nucleic acid sequences [8]. This methodology exploits acoustic cavitation effects to accelerate chemical reactions while reducing solvent consumption and reaction times [9].
The ultrasound-assisted approach demonstrates remarkable efficiency improvements, with fluorenylmethoxycarbonyl deprotection yields exceeding 95% achievable within 2 minutes, representing a 92% time reduction compared to conventional methods requiring 25 minutes [10]. Coupling reactions similarly benefit from ultrasonic activation, with complete amide bond formation occurring in 6 minutes or less [11]. The technique proves especially valuable for incorporating difficult sequences containing hydrophobic amino acids or homooligomer stretches that typically exhibit aggregation tendencies [10].
Implementation of Sustainable Ultrasound-assisted Solid-Phase Peptide Synthesis protocols reduces solvent usage per coupling cycle by 83-88%, marking significant advancement in environmentally conscious synthesis methodologies [8]. The process consolidates fluorenylmethoxycarbonyl amino acid coupling, capping of unreacted amino groups, and fluorenylmethoxycarbonyl deprotection into a single ultrasound-mediated operation [8]. This streamlined approach eliminates multiple washing steps traditionally required between individual reaction stages [8].
| Ultrasound Parameter | Conventional Method | Ultrasound-Assisted | Improvement Factor |
|---|---|---|---|
| Deprotection Time | 25 minutes | 2 minutes | 12.5x faster [10] |
| Coupling Efficiency | Variable | >95% yield | Consistent high yield [10] |
| Solvent Consumption | Standard | 83-88% reduction | 6-8x less waste [8] |
| Crude Purity | 73% | 82% | 12% improvement [10] |
Research demonstrates that ultrasonic conditions do not induce racemization of sensitive residues, maintaining stereochemical integrity throughout the synthesis process [10]. The technique proves compatible with various resin types, including Rink-amide, Wang, and chlorotrityl resins, facilitating synthesis of peptides up to 20 amino acids in length with excellent yields and purity [8]. For particularly challenging sequences, ultrasound-assisted methods enable synthesis completion within a single working day, as demonstrated with 25-amino acid peptides containing extensive hydrophobic regions [10].
The protection strategy for 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid employs a dual protecting group system optimized for peptide nucleic acid synthesis [1]. The fluorenylmethoxycarbonyl group serves as the temporary amino protecting group, while benzhydryloxycarbonyl protects the exocyclic amino functionality of the cytosine nucleobase [2] [1].
Fluorenylmethoxycarbonyl protection offers exceptional stability toward acids and hydrolysis conditions while enabling selective removal by weak bases such as piperidine [12]. The deprotection mechanism involves base-catalyzed elimination, where piperidine abstracts the acidic hydrogen at the 9-position of the fluorene ring system [13]. This generates a carbanion that undergoes rapid elimination to form dibenzofulvene and carbon dioxide, releasing the free amine [12]. The dibenzofulvene byproduct forms stable adducts with excess piperidine, preventing substrate realkylation and driving the reaction to completion [12].
The benzhydryloxycarbonyl protecting group provides sufficient protection during synthesis while maintaining solubility of the monomers in organic solvents [1]. This group exhibits stability under the basic conditions used for fluorenylmethoxycarbonyl removal but readily cleaves under the acidic conditions employed for final deprotection [1]. The benzhydryloxycarbonyl group renders enhanced solubility characteristics, with protected cytosine monomers showing more than six-fold improved solubility compared to alternative protecting group strategies [14].
Alternative protection strategies have been developed to address specific synthetic challenges. Safety-catch protecting group methodologies utilize 4-(methylsulfinyl)benzyloxycarbonyl groups that remain stable to trifluoroacetic acid in their oxidized form but become acid-labile upon reduction to the corresponding thio derivatives [15] [16]. This approach enables the use of milder deprotection conditions while maintaining compatibility with both tert-butyloxycarbonyl and fluorenylmethoxycarbonyl chemistries [15].
| Protecting Group | Stability Conditions | Removal Conditions | Applications |
|---|---|---|---|
| Fluorenylmethoxycarbonyl | Acid stable | 20% piperidine/dimethylformamide | Temporary amino protection [12] |
| Benzhydryloxycarbonyl | Base stable | Trifluoroacetic acid | Nucleobase protection [1] |
| 4-(Methylsulfinyl)benzyloxycarbonyl | Trifluoroacetic acid stable | Reduction then trifluoroacetic acid | Safety-catch strategy [15] |
| tert-Butyloxycarbonyl | Base stable | Trifluoroacetic acid | Alternative amino protection [17] |
Recent developments in protecting group strategies focus on eliminating the need for strong acids such as trifluoromethanesulfonic acid or hydrogen fluoride traditionally required for final cleavage [16]. The implementation of safety-catch methodologies allows for complete synthesis and deprotection using only trifluoroacetic acid, significantly simplifying purification procedures and enabling the synthesis of acid-sensitive conjugates [16].
The synthesis of 2-(N-(2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)ethyl)-2-(4-(((benzhydryloxy)carbonyl)amino)-2-oxopyrimidin-1(2H)-yl)acetamido)acetic acid-containing peptide nucleic acids can be accomplished through either manual or automated methodologies, each presenting distinct advantages and limitations [18] [19]. Manual synthesis provides greater flexibility in optimization of individual coupling reactions but requires extensive hands-on time and exhibits greater variability between synthesis runs [19].
Automated peptide synthesizers utilize robotic systems and chemically robust protocols to standardize deprotection, coupling, and washing steps into precise, repeatable cycles [19]. These systems ensure reliable outcomes with minimal human error while supporting parallel synthesis for high-throughput applications [19]. Commercial automated synthesizers can complete each amino acid coupling cycle in approximately 32 minutes, though additional capping and double-coupling steps may be required to achieve optimal purity [20].
Manual synthesis typically requires 4 hours of laboratory effort to produce a 4-amino acid peptide nucleic acid sequence with 57% crude purity [20]. In contrast, automated fast-flow synthesis can achieve the same sequence in 15 minutes at 70 degrees Celsius with significantly improved efficiency [20]. The automated approach accelerates both coupling efficiency and prevents side reactions through precise temperature and reagent control [20].
Cost analysis reveals significant differences between manual and automated approaches. Manual synthesis utilizes conservative reagent stoichiometry, typically employing 3 equivalents of protected monomers with coupling reagents at slight deficiency to prevent side reactions [15]. Automated systems often require higher reagent excesses, with some protocols utilizing 10 equivalents of amino acid per coupling cycle compared to 4-5 equivalents for manual synthesis [21]. However, automated systems compensate through reduced labor costs and improved reproducibility [18].
| Synthesis Method | Time per Cycle | Reagent Excess | Crude Purity | Labor Requirements |
|---|---|---|---|---|
| Manual Synthesis | 60 minutes | 3-5 equivalents | 57-73% | High hands-on time [20] |
| Automated Standard | 32 minutes | 4-10 equivalents | Variable | Minimal supervision [20] |
| Fast-Flow Automated | 3 minutes | 10 equivalents | >80% | Walk-away operation [20] |
Automated synthesizers provide superior reproducibility by eliminating operator-dependent variability in timing, temperature control, and reagent addition [19]. The systems enable walk-away operations where synthesis proceeds without supervision once parameters are configured [19]. Parallel processing capabilities allow simultaneous synthesis of multiple sequences, dramatically increasing throughput for screening applications [19].
Recent advances in automated synthesis include the development of wash-free protocols that eliminate solvent-intensive washing steps during each amino acid addition cycle [22]. These approaches utilize volatile deprotection bases removed through bulk evaporation at elevated temperature, achieving up to 95% waste reduction while maintaining product quality [22]. Such innovations represent significant steps toward more efficient and environmentally sustainable peptide nucleic acid synthesis methodologies [22].